Benzyl Furan-2-carboxylate
Description
Properties
IUPAC Name |
benzyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(11-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJICWLJOIRKTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl Furan-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of furan-2-carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl Furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Benzyl furan-2-carbinol.
Substitution: Various substituted benzyl furan-2-carboxylates.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Benzyl Furan-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its furan ring structure allows for various chemical modifications, making it a valuable building block in synthetic organic chemistry. The compound can undergo oxidation, reduction, and substitution reactions, leading to a variety of derivatives that find applications in pharmaceuticals and materials science.
Reactions and Mechanisms
- Oxidation : The furan ring can be oxidized to produce furan-2,5-dicarboxylic acid using reagents like potassium permanganate or chromium trioxide.
- Reduction : The ester group can be reduced to benzyl furan-2-carbinol through reducing agents such as lithium aluminum hydride.
- Substitution : The benzyl group can be replaced with other functional groups via nucleophilic substitution reactions.
Biological Applications
Pharmaceutical Potential
this compound derivatives have shown promise in biological applications, particularly as potential therapeutic agents. Research indicates that compounds derived from this structure exhibit various biological activities, including anticancer, antibacterial, and antifungal properties. For instance, derivatives of benzofuran have been highlighted for their therapeutic potential against cancer and microbial infections .
Case Studies
- Anticancer Activity : A study demonstrated that certain benzofuran derivatives exhibit selective cytotoxicity against human cancer cell lines. These compounds were synthesized from this compound and showed significant inhibition of tumor growth in vitro .
- Antibacterial Properties : Another research highlighted the synthesis of benzofuran derivatives with strong antibacterial activity. These compounds were derived from this compound and tested against various bacterial strains, showing promising results for future drug development .
Industrial Applications
Material Science
In industry, this compound is utilized in the production of polymers and resins. Its unique chemical properties allow it to enhance the performance characteristics of materials, such as improving thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and automotive industries.
Summary of Key Findings
| Application Area | Details |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules; versatile reaction pathways (oxidation, reduction). |
| Pharmaceuticals | Anticancer, antibacterial, antifungal activities; potential therapeutic agents derived from it. |
| Material Science | Used in polymers and resins to improve material properties; relevant for electronics and automotive. |
Mechanism of Action
The mechanism of action of Benzyl Furan-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and benzyl group can participate in various molecular interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl/Estyl Esters
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate : Features a nitro-fluorophenyl substituent at the 5-position of the furan ring. Its synthesis prioritizes solubility and crystallinity, enabling structural analysis via SC-XRD. The planar conformation in both solid and solution states is stabilized by stacking interactions .
- Methyl 5-Benzoyl-furan-2-carboxylate : Contains a benzoyl group at the 5-position. This derivative is synthesized as an organic intermediate with 98% purity and is used in pharmaceutical research .
- Ethyl 5-Bromo-1-benzofuran-2-carboxylate : A brominated benzofuran derivative with a planar carboxyl group (4.8° deviation from the fused ring). Its commercial availability and pharmacological evaluation highlight its utility in drug development .
Benzo-Fused Derivatives
- Methyl Benzo[b]furan-3-carboxylate : Synthesized via CuI/K₂CO₃-mediated reactions, this compound exhibits distinct NMR shifts (e.g., δ 160.2 for the carbonyl carbon) and is a precursor for antimycobacterial agents .
- Benzo[b]furan-2-carboxylic Acid : A carboxylic acid variant with a high melting point (192–196°C), used in natural product synthesis .
Substituted Derivatives
- 4-((5,7-Dibromo-2,3-dioxoindolin-1-yl)methyl)this compound : A brominated indole-furan hybrid with potent biological activity, confirmed by HRMS ([M+Na]⁺ at m/z 587) .
- 5-(3-Sulfamoylphenyl)furan-2-carboxylate : A sulfonamide-containing derivative with inhibitory activity against mycobacterial enzymes (IC₅₀ = 2.3 μM) .
Physicochemical Properties
Biological Activity
Benzyl furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing various studies and findings related to its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound consists of a furan ring attached to a benzyl group and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 202.19 g/mol. The presence of the furan ring and the benzyl group contributes to its lipophilicity, which may enhance its biological activity compared to other related compounds.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation, but it is believed that the compound may interact with bacterial enzymes or cellular structures, disrupting their function.
Neuroprotective Effects
One notable aspect of this compound is its structural similarity to other compounds that act on nicotinic acetylcholine receptors. While direct evidence for this compound's neuroprotective effects is limited, derivatives like 5-fluorofuran-2-carboxylic acid have shown promise as nicotinic receptor agonists, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Molecular Interactions : The furan ring and benzyl group can participate in hydrogen bonding and π-π stacking interactions, which may enhance binding affinity to biological targets.
Case Studies
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antimicrobial action.
- Neuropharmacology : Preliminary studies on derivatives suggest that compounds similar to this compound may enhance cognitive functions in animal models by acting on cholinergic pathways. Further research is needed to confirm these effects specifically for this compound itself.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan ring without fluorine | Moderate antibacterial properties |
| 5-Fluorofuran-2-carboxylic acid | Contains carboxylic acid | Nicotinic acetylcholine receptor agonist |
| Benzyl 4-fluorobenzoate | Contains fluorine on a phenolic ring | Potential anti-inflammatory properties |
| Benzyl 3-fluoroacrylate | Fluoro group on an acrylate | Used in polymerization reactions |
Q & A
Basic Question: What are the standard methodologies for synthesizing and characterizing Benzyl Furan-2-carboxylate in academic research?
Answer:
Synthesis typically involves esterification of furan-2-carboxylic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄) or enzyme-mediated conditions. For characterization:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra to confirm ester linkage and aromatic substitution patterns.
- X-ray Crystallography: Use software like WinGX/ORTEP to resolve molecular geometry and validate anisotropic displacement parameters .
- Chromatography: Employ HPLC or GC-MS to assess purity, especially when optimizing catalytic conditions (e.g., using ammonium cerium phosphate catalysts) .
Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear NIOSH-approved face shields, gloves (e.g., nitrile), and lab coats to prevent skin/eye contact .
- Engineering Controls: Use fume hoods for volatile reactions and ensure proper ventilation.
- Waste Disposal: Follow institutional guidelines for organic waste, particularly due to potential aromatic byproducts .
Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
Answer:
- Statistical Modeling: Apply uniform experimental design (UED) to isolate variables (e.g., catalyst loading, temperature) and use data mining to identify outliers .
- Kinetic Studies: Compare enzyme-catalyzed vs. acid-catalyzed pathways using Michaelis-Menten models to clarify rate-limiting steps .
- Cross-Validation: Replicate results under standardized conditions (e.g., 260°C CO₂ flow for carboxylation reactions) and validate with independent techniques like NMR .
Advanced Question: What computational tools are recommended for studying the electronic properties of this compound derivatives?
Answer:
- Density Functional Theory (DFT): Calculate electron affinity, ionization energy, and HOMO-LUMO gaps to predict reactivity. Reference NIST data for benzyl radical analogs (e.g., C₇H₇) .
- Molecular Dynamics (MD): Simulate solvent interactions and stability under varying pH/temperature conditions .
- Ligand Design: Use coordination chemistry software to model furan-carboxylate complexes for catalytic applications .
Advanced Question: How should researchers address inconsistencies in anisotropic displacement parameters during crystallographic analysis?
Answer:
- Software Refinement: Use WinGX to iteratively refine thermal ellipsoid models, ensuring ADPs align with experimental data (e.g., bond length/angle deviations < 2σ) .
- Data Cross-Check: Compare results with alternative techniques (e.g., neutron diffraction) or literature analogs (e.g., benzo[b]furan-2-carboxylic acid derivatives) .
- Error Analysis: Quantify uncertainties using R-factor metrics and validate with independent datasets .
Advanced Question: What strategies optimize the regioselective modification of this compound for targeted applications?
Answer:
- Directed Functionalization: Use boronic acid pinacol esters (e.g., 4-Benzyloxyphenylboronic acid) for Suzuki-Miyaura coupling to introduce aryl groups .
- Protecting Groups: Temporarily block reactive sites (e.g., benzyloxy groups) during multi-step syntheses .
- Enzyme Engineering: Tailor lipases or esterases to selectively hydrolyze/modify the benzyl ester moiety .
Advanced Question: How can researchers mitigate decomposition risks during long-term storage of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
